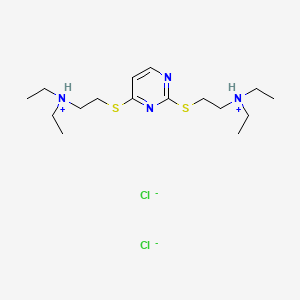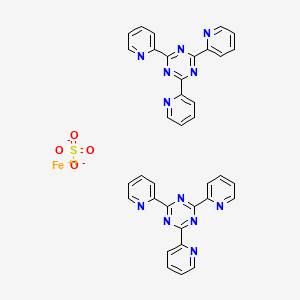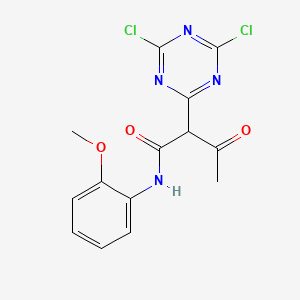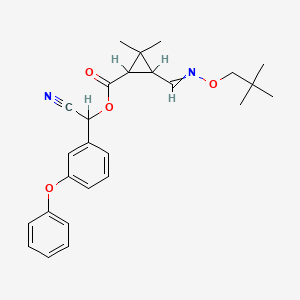![molecular formula C7H13NO2 B13789769 7,8-Dioxabicyclo[3.2.1]oct-6-ylmethanamine CAS No. 90048-99-0](/img/structure/B13789769.png)
7,8-Dioxabicyclo[3.2.1]oct-6-ylmethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,8-Dioxabicyclo[3.2.1]oct-6-ylmethanamine is a bicyclic compound with a unique structure that includes an amine group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7,8-Dioxabicyclo[3.2.1]oct-6-ylmethanamine typically involves the ring-opening polymerization of bicyclic acetals. One common method starts with 3,4-dihydro-2H-pyran-2-carbaldehyde (acrolein dimer) and proceeds through several steps, including the use of strong Lewis acids like antimony pentafluoride and antimony pentachloride as initiators . The reaction is carried out in dichloromethane at temperatures between -60°C and 0°C .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 7,8-Dioxabicyclo[3.2.1]oct-6-ylmethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The amine group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Typical reagents include alkyl halides and acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield primary or secondary amines .
Scientific Research Applications
7,8-Dioxabicyclo[3.2.1]oct-6-ylmethanamine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 7,8-Dioxabicyclo[3.2.1]oct-6-ylmethanamine involves its interaction with various molecular targets. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their function. The compound’s bicyclic structure also allows it to fit into specific binding sites on enzymes and receptors, modulating their activity .
Comparison with Similar Compounds
- 6,8-Dioxabicyclo[3.2.1]octane (DBO)
- 6,8-Dioxabicyclo[3.2.1]oct-3-ene (DBOE)
- 6,8-Dioxabicyclo[3.2.1]octan-7-one (DBOO)
- 8-Oxa-6-azabicyclo[3.2.1]octan-7-one (BOL)
Comparison: 7,8-Dioxabicyclo[3.2.1]oct-6-ylmethanamine is unique due to the presence of the amine group, which imparts different chemical reactivity and biological activity compared to its analogues. For instance, while DBO and DBOE are primarily used in polymer synthesis, the amine derivative has broader applications in medicinal chemistry and biology .
Properties
CAS No. |
90048-99-0 |
|---|---|
Molecular Formula |
C7H13NO2 |
Molecular Weight |
143.18 g/mol |
IUPAC Name |
6,8-dioxabicyclo[3.2.1]octan-7-ylmethanamine |
InChI |
InChI=1S/C7H13NO2/c8-4-6-5-2-1-3-7(9-5)10-6/h5-7H,1-4,8H2 |
InChI Key |
KHEXAWPAJMQYRW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(OC(C1)O2)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Spiro[3.5]nonane-2-carbonyl chloride](/img/structure/B13789717.png)
![Carbon monoxide;1-[2-(2,6-difluorophenyl)naphthalen-1-yl]-3-[[2-[[4-[2-(2,6-difluorophenyl)naphthalen-1-yl]-3-oxidonaphthalen-2-yl]methylideneamino]cyclohexyl]iminomethyl]naphthalen-2-olate;ruthenium(2+)](/img/structure/B13789721.png)

![Trichloro-[1-[2-(chloromethyl)phenyl]ethyl]silane](/img/structure/B13789732.png)
![2-Chloro-1-[4-(2-methoxyphenyl)piperazino]propan-1-one](/img/structure/B13789737.png)


![N-(5,7-dimethyl-3-phenyl-[1,2]oxazolo[2,3-a]pyrimidin-2-ylidene)acetamide](/img/structure/B13789772.png)
![3,6-Methano-1H-pyrrolo[3,2-b]pyridine(9CI)](/img/structure/B13789776.png)
